

Application Notes and Protocols for Enocyanin Extraction from Grape Pomace

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Compound of Interest

Compound Name: *Enocyanin*

Cat. No.: *B080283*

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Introduction

Enocyanin, a class of anthocyanins, represents the vibrant red, purple, and blue pigments found in grape pomace, a significant byproduct of the winemaking industry. These polyphenolic compounds are of great interest due to their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties, making them valuable for applications in the pharmaceutical, nutraceutical, and food industries as natural colorants and functional ingredients.^{[1][2][3]} The effective extraction of **enocyanin** from grape pomace is a critical step in harnessing its potential. This document provides detailed protocols and comparative data for the extraction of **enocyanin**, aiding researchers in developing efficient and optimized extraction strategies.

Comparative Data of Extraction Protocols

The efficiency of **enocyanin** extraction is influenced by several key parameters, including the choice of solvent, temperature, time, and pH. The following table summarizes quantitative data from various studies to facilitate comparison of different extraction conditions.

Solvent System	Temperature (°C)	Time (min)	pH	Solid-to-Liquid Ratio	Key Findings	Reference
50-70% Ethanol with 0.5-2% Lactic Acid	Not Specified	Not Specified	1.61 - 5.79	Not Specified	60% ethanol with 2% lactic acid yielded the maximum anthocyanin content. [1]	[1]
50-100% Methanol/Ethanol (0.01% HCl)	50 (drying)	Not Specified	Acidified	Not Specified	Methanol was found to be more efficient in extracting anthocyanins than ethanol at the same concentration. [4][5]	[4][5]
70% Methanol-Water	45	1440 (24h)	0.7 (HCl)	1:33.3 (0.03 g/mL)	Used for total anthocyanin content assessment. [6]	[6]
10-90% Ethanol with 0.1% Citric Acid	30, 40, 50	30, 90, 150, 180	Acidified	1:12	Optimal conditions were found to be 50°C, 180 min, and a	[2]

50:50
ethanol-
water ratio.
[\[2\]](#)

50%, 70%, 90% Ethanol	20, 40, 60	Not Specified	0.5%, 2%, 3.5% HCl	Not Specified	The highest yield was achieved at 60°C with 70% ethanol and 3.5% HCl. [7] [8]
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30-70% Ethanol	50	120	2-4	1:3 to 1:9	A substrate to solvent ratio of 1:9, pH 2.0, and 30% ethanol resulted in a 99% overall yield. [9]
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Water, 99% Ethanol, 40% Hydrated Ethanol	144	Not Specified	Not Specified	Not Specified	40% ethanol was most effective for total phenolic compound s, while 99% ethanol was better for total	[10] [11]
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					anthocyanins.[10][11]
50% Acetone	Not Specified	Not Specified	Not Specified	Not Specified	Showed the best performance for recovering total phenolic compounds.[12]
Choline Chloride-based NADES	25	120 - 390	Not Specified	1:2.3 to 1:7.7	Natural Deep Eutectic Solvents (NaDES) show potential as green alternatives to conventional solvents. [6]

Experimental Protocol: Optimized Ethanolic Extraction of Enocyanin

This protocol details a conventional and effective method for extracting **enocyanin** from grape pomace using an acidified ethanol solvent system. This method is based on findings that demonstrate high extraction efficiency under these conditions.[1][2][7][8]

Materials and Reagents:

- Dried grape pomace

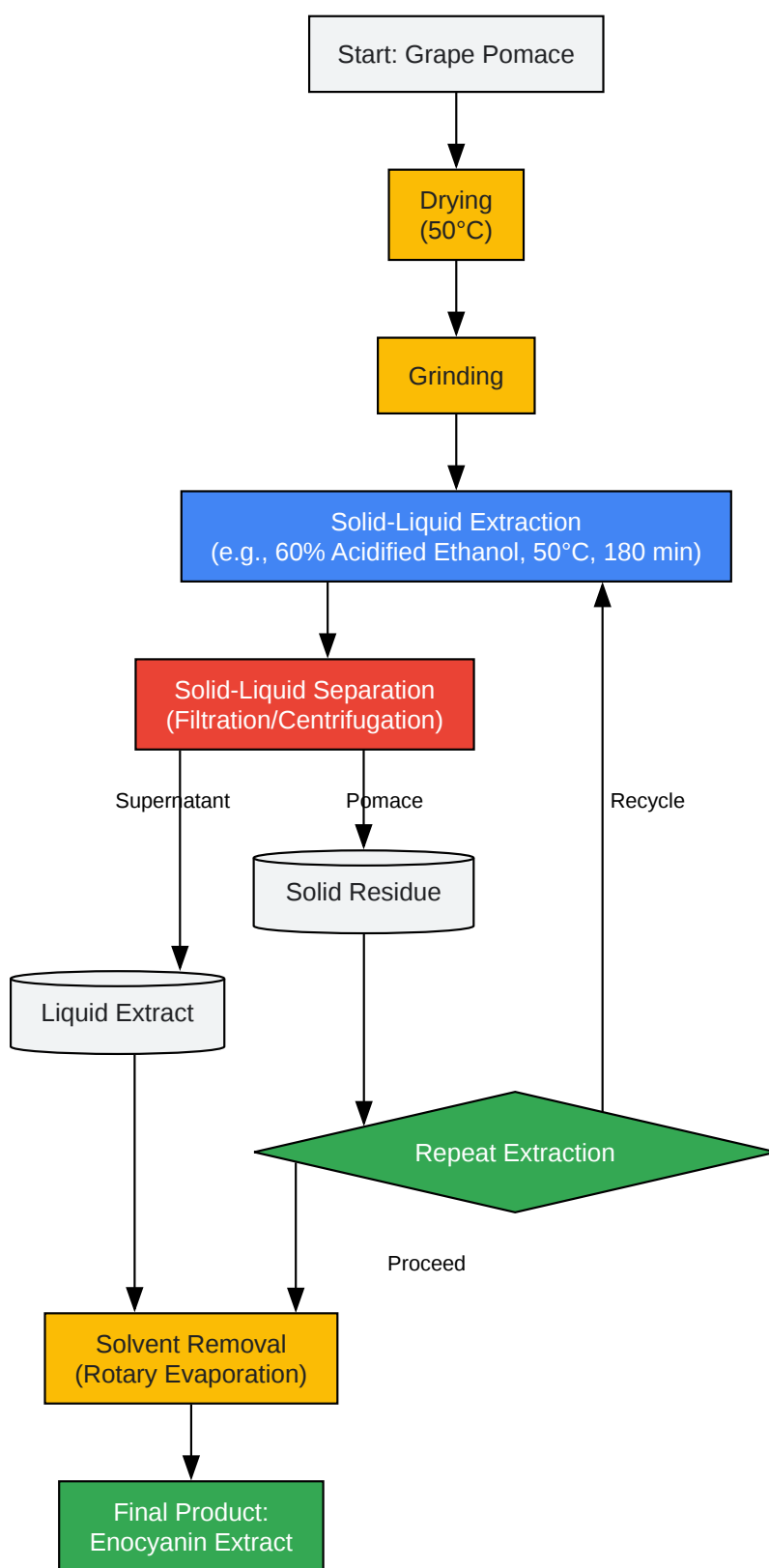
- Ethanol (50-70%, v/v)
- Hydrochloric acid (HCl) or Lactic Acid
- Distilled water
- Grinder or mill
- Shaking incubator or magnetic stirrer with hot plate
- Centrifuge and centrifuge tubes
- Filter paper (e.g., Whatman No. 1)
- Rotary evaporator (optional)
- pH meter

Procedure:

- Preparation of Grape Pomace:
 - Dry the grape pomace at 50°C in an oven until a constant weight is achieved to remove moisture.[4][5]
 - Grind the dried pomace to a fine powder to increase the surface area for extraction.
- Solvent Preparation:
 - Prepare the extraction solvent by mixing ethanol with distilled water to the desired concentration (e.g., 60% ethanol).[1]
 - Acidify the solvent to a pH of approximately 2.0 by adding a small amount of concentrated HCl or lactic acid.[1][9] The flavylium cation form of anthocyanins is most stable at low pH. [1]
- Extraction Process:
 - Weigh a specific amount of the ground grape pomace and place it in a flask.

- Add the acidified ethanol solvent at a solid-to-liquid ratio of 1:12 (w/v).[2]
- Place the flask in a shaking incubator or on a magnetic stirrer with a hot plate.
- Incubate at 50°C for 180 minutes with constant agitation.[2]
- Solid-Liquid Separation:
 - After extraction, separate the solid pomace from the liquid extract by vacuum filtration through filter paper.[4][5]
 - Alternatively, centrifuge the mixture at a high speed (e.g., 4000 rpm for 15 minutes) and decant the supernatant.
 - Repeat the extraction process on the solid residue to maximize the yield until the extract becomes colorless.[4][5]
- Solvent Removal (Optional):
 - If a concentrated extract is required, remove the ethanol from the collected supernatant using a rotary evaporator at a temperature below 40°C to prevent degradation of the anthocyanins.
- Storage:
 - Store the final **enocyanin** extract in a dark container at 4°C to minimize degradation.

Experimental Workflow Diagram



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